molecular formula C16H23ClN4O4S B2814157 N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2097859-44-2

N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide

カタログ番号: B2814157
CAS番号: 2097859-44-2
分子量: 402.89
InChIキー: VBKIPIFBVDXKOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N'-(2-Chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound featuring a piperidine core substituted with a dimethylsulfamoyl group and linked via a methylene bridge to an ethanediamide scaffold. The 2-chlorophenyl moiety at the N'-position introduces steric and electronic effects that influence its pharmacological and physicochemical properties.

特性

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIPIFBVDXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with several piperidine- and ethanediamide-containing derivatives. Below is a comparative analysis of its features against related molecules:

Compound Name Key Structural Differences Target Activity Key Findings
N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)Carbamoyl]-4-Piperidinyl}Methyl)Ethanediamide 4-Fluorophenyl carbamoyl group replaces dimethylsulfamoyl group; 2-chlorobenzyl substituent Not explicitly stated; likely antimicrobial or receptor modulation Synthesized via reductive amination and carbamate formation
N-({1-[2-(Methylsulfanyl)Benzyl]-4-Piperidinyl}Methyl)-N′-[4-(Trifluoromethoxy)Phenyl]Ethanediamide Methylsulfanylbenzyl group at piperidine; trifluoromethoxy phenyl at N′-position Hypothesized to enhance lipophilicity and metabolic stability High molecular weight (481.533 Da) and complex stereochemistry
W-18 (1-(4-Nitrophenylethyl)Piperidylidene-2-(4-Chlorophenyl)Sulfonamide) Nitrophenylethyl-piperidylidene core; sulfonamide linkage Opioid receptor binding (analogous to fentanyl) 1000x more potent than morphine in vitro; high toxicity risk
DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole) Indole and pyridinyl substituents; dimethylphenylmethyl group Synergistic antibacterial activity with carbapenems against MRSA Enhances β-lactam efficacy by disrupting efflux pumps

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dimethylsulfamoyl group in the target compound increases polarity compared to methylsulfanylbenzyl or trifluoromethoxy substituents in analogues . This may reduce blood-brain barrier penetration but improve solubility.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for similar ethanediamides, such as reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions) and sequential acylations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)Carbamoyl]-4-Piperidinyl}Methyl)Ethanediamide W-18
Molecular Weight ~450 Da (estimated) 481.53 Da 424.35 Da
Key Functional Groups Dimethylsulfamoyl, ethanediamide, 2-chlorophenyl 4-Fluorophenyl carbamoyl, ethanediamide Nitrophenylethyl, sulfonamide
Lipophilicity (LogP) ~2.5 (predicted) ~3.1 ~3.8
Synthetic Yield Not reported 82% (analogous methods) Low (complex synthesis)

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Palladium-based catalysts for Suzuki coupling (if aryl halides are intermediates) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Q. Basic Characterization :

  • NMR (¹H/¹³C) : Confirm connectivity of piperidine, ethanediamide, and 2-chlorophenyl groups .
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., ESI+ mode) .

Q. Advanced Purity Analysis :

  • HPLC-DAD : Use C18 columns with acetonitrile/water (0.1% TFA) for trace impurity detection .

How can reaction conditions be optimized for challenging intermediates, such as the dimethylsulfamoyl-piperidine moiety?

Q. Advanced Methodological Considerations :

  • Temperature control : Sulfamoylation reactions may require low temperatures (0–5°C) to avoid side reactions .
  • Protecting groups : Use tert-butyl carbamates to protect piperidine nitrogen during sulfamoylation, followed by deprotection with TFA .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate stability .

What pharmacological assays are suitable for evaluating target engagement, and how can data variability be addressed?

Q. Advanced Assay Design :

  • Calcium mobilization assays : Use CHO-K1 cells expressing CB1 receptors (or other targets) with fluorescent dyes (e.g., Fluo-4) to measure antagonist activity .
  • Dose-response curves : Triplicate runs with positive controls (e.g., rimonabant for CB1) to normalize inter-experiment variability .

Q. Data Contradiction Analysis :

  • Meta-analysis : Compare IC₅₀ values across studies; discrepancies may arise from cell-line specificity or assay conditions (e.g., intracellular vs. membrane-bound receptors) .

How can computational modeling predict target binding modes and guide structural modifications?

Q. Advanced Modeling Approaches :

  • Molecular docking (AutoDock Vina) : Dock the compound into CB1 receptor crystal structures (PDB: 5U09) to identify key interactions (e.g., piperidine sulfonamide with Lys192) .
  • MD simulations : Assess binding stability (100 ns trajectories) and identify residues critical for affinity .

How should researchers resolve contradictory reports on biological activity across studies?

Q. Methodological Framework :

Reproduce assays : Standardize protocols (cell lines, buffer conditions).

SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl analogs) .

Off-target profiling : Screen against related receptors (e.g., CB2) to rule out cross-reactivity .

What strategies improve solubility and formulation for in vivo studies?

Q. Advanced Formulation :

  • Salt formation : Hydrochloride salts enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in pharmacokinetic studies .

How can functional group reactivity (e.g., amide hydrolysis) be mitigated during storage?

Q. Basic Stability Protocols :

  • Storage conditions : -20°C under argon to prevent oxidation/hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose) .

What methodologies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Techniques :

  • Parallel synthesis : Generate analogs with varied substituents (e.g., piperidine sulfonamide → carbamate) .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity .

How can researchers validate target specificity in complex biological systems?

Q. Advanced Validation :

  • Knockout models : Use CRISPR-Cas9 to delete CB1 in cell lines and assess activity loss .
  • Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .

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